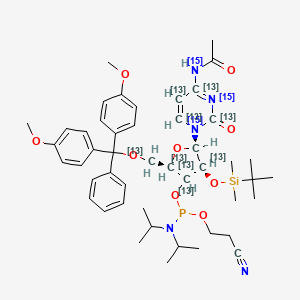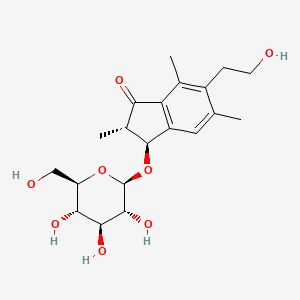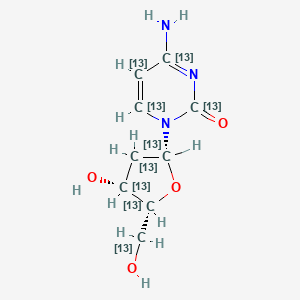
KIO-301 (chloride) (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KIO-301 (chloride) (hydrochloride) is an azobenzene photoswitch compound that can block voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . This compound is being developed as a potential treatment for retinal diseases, such as retinitis pigmentosa, by providing light-sensing capabilities to retinal ganglion cells .
Vorbereitungsmethoden
The preparation of KIO-301 (chloride) (hydrochloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives to form azobenzene . The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
KIO-301 (chloride) (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the azobenzene ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
KIO-301 (chloride) (hydrochloride) has several scientific research applications:
Wirkmechanismus
KIO-301 (chloride) (hydrochloride) exerts its effects by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels, during exposure to visible light . The compound acts as a molecular photoswitch, changing its conformation upon light exposure, which allows it to interact with and block these ion channels. This mechanism enables the compound to modulate ion channel activity in a light-dependent manner, providing therapeutic benefits in conditions like retinitis pigmentosa .
Vergleich Mit ähnlichen Verbindungen
KIO-301 (chloride) (hydrochloride) is unique due to its photoswitchable properties and ability to block specific ion channels under light exposure. Similar compounds include other azobenzene derivatives and photoswitchable ion channel blockers. KIO-301 stands out for its specific application in retinal disease treatment and its ability to confer light-sensing capabilities to retinal ganglion cells .
Similar compounds include:
Azobenzene: A basic photoswitchable compound used in various applications.
Hydrazobenzene: A reduction product of azobenzene with different chemical properties.
Other azobenzene derivatives: Compounds with similar photoswitchable properties but different functional groups and applications.
Eigenschaften
Molekularformel |
C29H39Cl2N5O |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H |
InChI-Schlüssel |
FVSAVJQVBHJBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)









